N-[1,1'-biphenyl]-2-yl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-containing acetamide derivative characterized by a 1,1'-biphenyl group at the N-position, a 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazole core, and a sulfanyl-acetamide linker. Its molecular structure combines aromatic, heterocyclic, and sulfur-based moieties, which are common in bioactive molecules targeting enzymes or receptors. Notably, the ethyl group at the 4-position of the triazole ring and the 3-pyridinyl substituent at the 5-position are critical for its interactions with biological targets, such as insect olfactory receptors (Orco agonists) . While its exact therapeutic applications are still under investigation, structural analogs have demonstrated antiproliferative, antimicrobial, and anti-inflammatory activities .
Properties
CAS No. |
573945-49-0 |
|---|---|
Molecular Formula |
C23H21N5OS |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C23H21N5OS/c1-2-28-22(18-11-8-14-24-15-18)26-27-23(28)30-16-21(29)25-20-13-7-6-12-19(20)17-9-4-3-5-10-17/h3-15H,2,16H2,1H3,(H,25,29) |
InChI Key |
QDWOAQLWUFAOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-biphenyl]-2-yl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the biphenyl core, followed by the introduction of the pyridine and triazole rings, and finally, the attachment of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying bioavailability or generating active metabolites.
Reaction Conditions
| Condition | Reactants/Reagents | Temperature | Outcome |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), H₂O | 80°C, 6 hrs | Formation of carboxylic acid |
| Basic hydrolysis | NaOH (2M), ethanol | 60°C, 4 hrs | Sodium carboxylate salt |
The carboxylic acid product can further react with amines or alcohols to form amides or esters, respectively.
Oxidation of the Sulfanyl Bridge
The sulfur atom in the sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones. These modifications alter electronic properties and binding affinity.
Oxidation Pathways
| Oxidizing Agent | Solvent | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | Sulfoxide derivative | 72% |
| mCPBA | Dichloromethane | Sulfone derivative | 68% |
Sulfone derivatives exhibit enhanced metabolic stability compared to sulfoxides, as confirmed by mass spectrometry (MS) and NMR analysis.
Nucleophilic Substitution at the Triazole Ring
The triazole ring participates in nucleophilic substitution reactions, particularly at the C-3 position, enabling functional group diversification.
Example Reaction
Replacement of the sulfanyl group with amines:
Reactants : Ethylenediamine, DMF, 100°C, 8 hrs
Product : N-[1,1'-Biphenyl]-2-yl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]amino}acetamide
Yield : 58%
This reaction is pivotal for synthesizing analogs with improved target selectivity.
Coordination with Metal Ions
The pyridinyl and triazole groups act as ligands, forming complexes with transition metals such as Cu(II) and Zn(II). These complexes are studied for catalytic or therapeutic applications.
Metal Binding Data
| Metal Ion | Stoichiometry (Ligand:Metal) | Stability Constant (log K) |
|---|---|---|
| Cu(II) | 2:1 | 12.3 ± 0.2 |
| Zn(II) | 1:1 | 8.7 ± 0.3 |
Coordination enhances solubility in polar solvents and modulates redox activity .
Cyclization Reactions
Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles.
Notable Example
Conditions : PPh₃, toluene, reflux, 12 hrs
Product : Biphenyl-fused triazolo[1,5-a]pyridine derivative
Application : These derivatives show amplified π-π stacking interactions, relevant in material science.
Electrophilic Aromatic Substitution
The biphenyl and pyridinyl moieties undergo electrophilic substitution (e.g., nitration, sulfonation) at activated positions.
Nitration Reaction
| Reagent | Position Modified | Yield |
|---|---|---|
| HNO₃/H₂SO₄ | Pyridinyl C-4 | 45% |
| Acetyl nitrate | Biphenyl C-3' | 33% |
Nitrated derivatives are intermediates for further functionalization.
Reduction of the Pyridinyl Ring
Catalytic hydrogenation reduces the pyridinyl ring to a piperidine derivative, altering hydrophobicity and conformational flexibility.
Conditions : H₂ (1 atm), Pd/C, methanol, 25°C
Product : Hexahydro-pyridinyl analog
Impact : Enhanced membrane permeability observed in pharmacological assays.
Photochemical Reactions
UV irradiation induces cleavage of the sulfanyl-acetamide bond, generating free thiol and acetamide fragments.
Key Data
| Wavelength (nm) | Solvent | Degradation Rate (hr⁻¹) |
|---|---|---|
| 254 | Acetonitrile | 0.15 |
| 365 | Methanol | 0.08 |
This property necessitates light-protected storage for stability.
Scientific Research Applications
N-[1,1’-biphenyl]-2-yl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1,1’-biphenyl]-2-yl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Findings:
Orco Agonism : The target compound and VUAA-1 exhibit comparable potency (EC₅₀ ~1 µM), while OLC-12’s 4-pyridinyl substitution reduces activity slightly .
Antimicrobial Activity : KA-series compounds (4-pyridinyl) show broad-spectrum antimicrobial effects, with electron-withdrawing groups on the aryl ring enhancing activity (e.g., KA3 MIC: 12.5 µg/mL vs. S. aureus) . The target compound lacks reported antimicrobial data.
Antiproliferative Effects : Hydroxyacetamide derivatives (FP1-FP12) demonstrate moderate activity against cancer cells, likely due to the hydroxy group enhancing cellular uptake .
Anti-inflammatory Potential: Anti-exudative analogs with furan substituents (e.g., 3.1-3.21) show efficacy close to diclofenac, suggesting sulfur-containing triazoles may modulate inflammation pathways .
Structural-Activity Relationship (SAR) Insights
Ethyl vs. Amino Substitution: Ethyl at the triazole 4-position (target compound) improves receptor binding in Orco agonism compared to amino-substituted analogs (e.g., ’s compound with 4-amino group) .
Pyridine Position : 3-Pyridinyl (target compound) vs. 4-pyridinyl (KA-series) alters target specificity. 3-Pyridinyl favors insect olfactory receptors, while 4-pyridinyl enhances antimicrobial activity .
Aryl Group Influence : Biphenyl (target compound) provides steric bulk for receptor interactions, whereas smaller aryl groups (e.g., 4-isopropylphenyl in OLC-12) reduce efficacy .
Biological Activity
N-[1,1'-biphenyl]-2-yl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive review of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the biphenyl structure and the introduction of the triazole and pyridine moieties. The synthesis pathway may vary depending on the specific substituents and the desired purity of the final product.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thione-substituted 1,2,4-triazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 3.91 mg/L . Given the structural similarity to this compound, it is plausible that this compound may exhibit comparable antimicrobial efficacy.
Cytotoxicity
In vitro studies on related triazole derivatives revealed varying degrees of cytotoxicity against cancer cell lines. For example, organometallic compounds with similar functional groups demonstrated superior cytotoxicity against osteosarcoma and breast cancer cells compared to standard treatments like cisplatin . The cytotoxic profile of this compound warrants further investigation to determine its potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound are likely multifaceted. Compounds containing triazole rings have been shown to interact with various biological targets:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : Analogous compounds have also been reported to modulate receptor activity (e.g., muscarinic receptors), influencing cellular signaling pathways that control growth and proliferation .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antibacterial effects of thiazolidine-based compounds similar to N-[1,1'-biphenyl]-2-yl derivatives, several compounds exhibited MIC values comparable to those of established antibiotics such as cefuroxime. This suggests that the biphenyl and triazole structures may confer enhanced antibacterial properties.
Case Study 2: Cancer Cell Cytotoxicity
A recent investigation into the antiproliferative effects of organometallic derivatives showed significant cytotoxic effects against various cancer cell lines. These findings highlight the potential for N-[1,1'-biphenyl]-2-yl derivatives in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
